molecular formula C11H15NO4 B13494241 Methyl 4,5-dimethoxy-2-(methylamino)benzoate

Methyl 4,5-dimethoxy-2-(methylamino)benzoate

Cat. No.: B13494241
M. Wt: 225.24 g/mol
InChI Key: PENMFYMTGLWVNB-UHFFFAOYSA-N
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Description

Methyl 4,5-dimethoxy-2-(methylamino)benzoate is an organic compound with the molecular formula C11H15NO4 It is a derivative of benzoic acid and is characterized by the presence of methoxy and methylamino groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4,5-dimethoxy-2-(methylamino)benzoate can be synthesized through several methods. One common approach involves the methylation of methyl anthranilate or the esterification of N-methylanthranilic acid . Another method includes the reduction of methyl 4,5-dimethoxy-2-nitrobenzoate to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dimethoxy-2-(methylamino)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like palladium catalysts for reduction reactions , and oxidizing agents such as potassium permanganate for oxidation reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields the amino derivative, while oxidation can produce quinones or other oxidized products.

Mechanism of Action

The mechanism of action of Methyl 4,5-dimethoxy-2-(methylamino)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4,5-dimethoxy-2-(methylamino)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

IUPAC Name

methyl 4,5-dimethoxy-2-(methylamino)benzoate

InChI

InChI=1S/C11H15NO4/c1-12-8-6-10(15-3)9(14-2)5-7(8)11(13)16-4/h5-6,12H,1-4H3

InChI Key

PENMFYMTGLWVNB-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=C(C=C1C(=O)OC)OC)OC

Origin of Product

United States

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